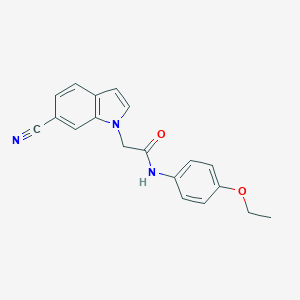![molecular formula C15H14INO5S B296209 Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)
Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate, commonly known as MIAM, is a chemical compound that has gained significant attention in the field of scientific research. MIAM is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Wirkmechanismus
The mechanism of action of MIAM involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to promote inflammation and cancer growth, and their inhibition by MIAM results in anti-inflammatory and anti-cancer effects. MIAM has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
MIAM has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MIAM inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins. MIAM has also been shown to induce apoptosis in cancer cells through the activation of caspases. In vivo studies have demonstrated that MIAM has anti-inflammatory and anti-cancer effects, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MIAM has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. MIAM is also stable under various conditions, making it easy to handle and store. However, MIAM has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. MIAM also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For MIAM include the development of new chemotherapeutic agents, the evaluation of its anti-inflammatory effects, and the development of new synthetic methods for more potent derivatives.
Synthesemethoden
The synthesis of MIAM involves a multistep process that starts with the reaction of 3-iodo-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with methyl 4-aminobenzoate and triethylamine to obtain the final product, MIAM. The synthesis of MIAM has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
MIAM has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of MIAM is in medicinal chemistry, where it has been evaluated for its anti-inflammatory and anti-cancer properties. MIAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. MIAM has also been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C15H14INO5S |
|---|---|
Molekulargewicht |
447.2 g/mol |
IUPAC-Name |
methyl 4-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14INO5S/c1-21-14-8-7-12(9-13(14)16)23(19,20)17-11-5-3-10(4-6-11)15(18)22-2/h3-9,17H,1-2H3 |
InChI-Schlüssel |
TWIFQYWHJPQXEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)
![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)
![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)
